![molecular formula C11H20N2O2 B2398788 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1638767-75-5](/img/structure/B2398788.png)

6-(Boc-amino)-1-azaspiro[3.3]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

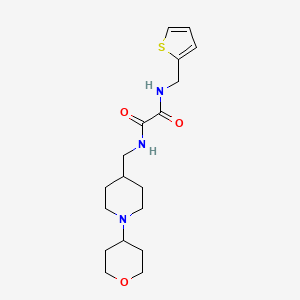

The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines suitably protected for use as building blocks in drug discovery has been reported . Expedient synthetic routes enable the straightforward access to these novel modules that are expected to have significance in drug discovery and design .Molecular Structure Analysis

Structural analysis revealed the similarity between the spiro[3.3]heptane and cyclohexane scaffolds . Comparison of the distance between functional groups and their spatial orientation proved that 1,6-disubstituted spiro[3.3]heptanes can be considered as restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives .Chemical Reactions Analysis

A class of reactions for sulfonyl fluorides to form amino-oxetanes by an alternative pathway to the established SuFEx (sulfonyl–fluoride exchange) click reactivity has been described . A defluorosulfonylation forms planar oxetane carbocations simply on warming .Physical And Chemical Properties Analysis

The molecular weight of 6-(Boc-amino)-1-azaspiro[3.3]heptane is 212.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 212.152477885 g/mol .Applications De Recherche Scientifique

Novel Building Blocks in Drug Discovery

6-(Boc-amino)-1-azaspiro[3.3]heptane and related compounds have been identified as promising sterically constrained diamine building blocks for drug discovery. These molecules are synthesized through novel schemes, including malonate alkylation chemistry, to prepare multigram amounts. Their conformational preferences have been evaluated, suggesting their utility in developing new pharmaceuticals (Radchenko et al., 2010).

Synthesis of Sterically Constrained Amino Acids

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid demonstrates the compound's role in creating new amino acids for chemistry, biochemistry, and drug design applications. These sterically constrained amino acids add to the toolkit for researchers exploring novel drug compounds (Radchenko et al., 2010).

Innovative Scaffolds for Drug Discovery

6-Azaspiro[4.3]alkanes, related to 6-(Boc-amino)-1-azaspiro[3.3]heptane, have been developed as new scaffolds for drug discovery. These compounds, synthesized from four-membered-ring ketones, offer a novel approach to accessing chemical space complementary to traditional piperidine ring systems. This development underscores the potential of spirocyclic compounds in medicinal chemistry (Chalyk et al., 2017).

Application in Aryl Amination Reactions

2,6-Diazaspiro[3.3]heptane, a compound related to 6-(Boc-amino)-1-azaspiro[3.3]heptane, has been shown to be useful in Pd-catalyzed aryl amination reactions. This showcases the structural utility of spirocyclic compounds in facilitating complex organic transformations, potentially leading to the development of new pharmaceuticals (Burkhard & Carreira, 2008).

Lowering Lipophilicity in Drug Molecules

An analysis of azaspiro[3.3]heptanes, including 6-(Boc-amino)-1-azaspiro[3.3]heptane, as replacements for more common heterocycles like morpholines and piperidines in medicinal chemistry contexts revealed that they could lower the lipophilicity (logD) of molecules. This property is crucial for improving drug-like characteristics by making molecules more soluble and less lipophilic, potentially leading to better pharmacokinetic profiles (Degorce et al., 2019).

Orientations Futures

The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors is disclosed . These novel modules are expected to have significance in drug discovery and design . Cyclobutane diamines, such as 6-amino-3-azaspiro[3.3]heptane, are considered as promising sterically constrained diamine building blocks for drug discovery .

Propriétés

IUPAC Name |

tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMQBXQOCRBMDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1)CCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146926 |

Source

|

| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Boc-amino)-1-azaspiro[3.3]heptane | |

CAS RN |

1638767-68-6 |

Source

|

| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)

![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2398711.png)

![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)

![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)

![4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2398715.png)

![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)